N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

Beschreibung

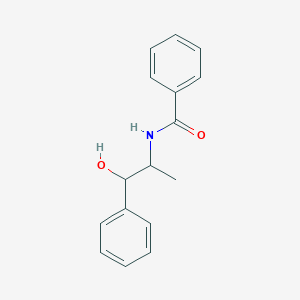

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKXFNVKDLDJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385279 | |

| Record name | F0472-0024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-71-6 | |

| Record name | N-(2-Hydroxy-1-methyl-2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F0472-0024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Pathways to N-(1-hydroxy-1-phenylpropan-2-yl)benzamide.

Traditional methods for amide bond formation are well-documented and have been widely applied in organic synthesis. researchgate.net

A cornerstone of amide synthesis involves the reaction of an amine with an activated carboxylic acid derivative. This typically includes the use of acyl chlorides, acid anhydrides, or esters. The increased reactivity of these derivatives facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond. For instance, benzoic acid can be converted to benzoyl chloride, which then reacts with the appropriate amine precursor, 1-amino-1-phenylpropan-2-ol, to yield this compound. While effective, this method often generates stoichiometric amounts of waste, which is a consideration in large-scale production. researchgate.netwalisongo.ac.id

A common procedure involves dissolving the amine precursor in a suitable solvent, followed by the slow addition of the activated carboxylic acid derivative, often in the presence of a base to neutralize the acidic byproduct. nanobioletters.com The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). sphinxsai.com

| Reagent Type | Example | Role |

| Amine Precursor | 1-amino-1-phenylpropan-2-ol | Provides the nitrogen and a portion of the backbone |

| Activated Carboxylic Acid | Benzoyl chloride | Provides the benzoyl group |

| Base | Triethylamine (B128534), Pyridine (B92270) | Scavenges the acid byproduct (e.g., HCl) |

To circumvent the waste generated from activated carboxylic acid derivatives, direct condensation methods have been developed. These approaches utilize catalysts to facilitate the amide bond formation directly from a carboxylic acid and an amine. Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines at elevated temperatures, often with the removal of water to drive the reaction to completion. walisongo.ac.id This method is considered a greener alternative due to its higher atom economy, with water being the only theoretical byproduct. walisongo.ac.id Other catalytic systems, including those based on transition metals, are also being explored to promote this transformation under milder conditions. researchgate.net

| Catalyst | Conditions | Advantages |

| Boric Acid | High Temperature, Water Removal | Green (water is the only byproduct), Catalytic |

| Transition Metal Catalysts | Varies (often milder conditions) | Potential for higher efficiency and broader substrate scope |

Natural alkaloids, such as pseudoephedrine, can serve as chiral starting materials for the synthesis of enantiomerically pure this compound. For example, pseudoephedrine can be reacted with 2-chloro-N-(m-tolyl)acetamide to produce a related amide derivative. researchgate.net This approach leverages the inherent stereochemistry of the natural product to control the stereochemistry of the final compound. The use of readily available natural precursors can be an efficient strategy for accessing specific stereoisomers.

Novel and Emerging Synthetic Strategies.

Research into amide bond formation continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective methods.

A promising strategy for the synthesis of related amide structures involves the ring-opening of oxazolidinone rings. researchgate.net Chiral oxazolidinones can be prepared from amino alcohols, which are in turn accessible from commercially available starting materials. mdpi.com The subsequent reaction of these oxazolidinones with organometallic reagents can lead to the formation of amides with a high degree of stereocontrol. For instance, N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones can be synthesized and then potentially undergo ring-opening to yield the desired amide. google.com This method is particularly valuable for the asymmetric synthesis of chiral amides.

| Starting Material | Key Intermediate | Reaction Type |

| Amino alcohol | Chiral Oxazolidinone | Cyclization |

| Chiral Oxazolidinone | This compound | Ring-opening with organometallic reagent |

In line with the principles of green chemistry, environmentally benign synthetic methods are gaining prominence. rsc.org Ultrasonic irradiation has been successfully employed to assist in the synthesis of amide-containing molecules. nih.gov This technique can accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents or lower reaction temperatures. The application of ultrasound in the synthesis of this compound presents an opportunity to develop more sustainable manufacturing processes.

Control of Stereochemistry in this compound Synthesis

The stereochemical outcome of the synthesis of this compound is intrinsically linked to the stereochemistry of the precursor, norephedrine (B3415761) or norpseudoephedrine, and the conditions of the N-acylation reaction. The two chiral centers, one at the carbon bearing the hydroxyl group (C1) and the other at the carbon bearing the amino group (C2), give rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative configuration of these centers defines the diastereomers (erythro/threo, or norephedrine/norpseudoephedrine), while the absolute configuration defines the enantiomers.

Enantioselective Synthetic Approaches

Enantioselective synthesis of this compound primarily relies on the use of enantiomerically pure starting materials, namely the stereoisomers of norephedrine and norpseudoephedrine. These precursors are commercially available or can be synthesized through various stereoselective methods.

One prominent enantioselective strategy involves the biocatalytic synthesis of the norephedrine backbone. For instance, a two-step biocatalytic process has been developed for the preparation of (1S)-nor(pseudo)ephedrine analogues. This method utilizes an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for a benzoin-type condensation, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). nih.govnih.gov The choice of the transaminase dictates the stereochemistry at the C2 position, leading to either the (1S,2S)-norpseudoephedrine or the (1S,2R)-norephedrine isomer with high diastereo- and enantiomeric excesses.

The subsequent N-benzoylation of these enantiopure precursors is typically achieved using benzoyl chloride or benzoic anhydride (B1165640) under conditions that preserve the stereochemical integrity of the chiral centers. A common method involves the reaction of the chosen norephedrine isomer with benzoyl chloride in the presence of a base, such as triethylamine or in a biphasic Schotten-Baumann condition, to yield the corresponding this compound. While this acylation step itself does not typically introduce new chirality, the preservation of the existing stereocenters is paramount.

| Starting Material | Key Reagents/Catalysts | Product Stereoisomer | Reported Enantiomeric Excess (ee) | Reported Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Benzaldehyde and Acetaldehyde | (S)-selective Ao:DCPIP OR, (S)- or (R)-selective ATA | (1S,2S)- or (1S,2R)-norephedrine precursor | High | High |

| (1R,2S)-Norephedrine | Benzoyl chloride, Triethylamine | N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide | >99% (assumed from starting material) | N/A |

| (1S,2R)-Norephedrine | Benzoyl chloride, NaOH (aq) | N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]benzamide | >99% (assumed from starting material) | N/A |

Diastereoselective Induction and Control in Reaction Intermediates

Diastereoselective control in the synthesis of this compound is fundamentally about controlling the relative stereochemistry of the C1 and C2 centers. When starting from a precursor that is not stereochemically pure at both centers, or when creating one of the chiral centers during the synthesis, diastereoselective induction becomes crucial.

A powerful method for achieving high diastereoselectivity is through the use of chiral auxiliaries. For instance, (1R,2S)-norephedrine itself can be used to synthesize a novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one chiral auxiliary. nih.gov Acylation of this auxiliary at the N(3)-position, followed by a titanium-mediated asymmetric aldol (B89426) addition, proceeds with high diastereoselectivity (8:1 to >99:1) to form products with a syn configuration. nih.gov While this specific example leads to a different final product, the principle of using a norephedrine-derived chiral auxiliary demonstrates a potent strategy for diastereoselective bond formation.

In the context of N-acylation, diastereoselectivity can also be influenced by the reagents and reaction conditions. Atropodiastereoselective N-acylation has been observed in related systems, such as the acylation of 1,5-benzodiazepin-2-ones. nih.gov In these cases, π-π stacking interactions between the aromatic rings of the substrate and the acylating agent in the transition state can favor the formation of one diastereomer over the other. nih.gov While not explicitly reported for the direct N-benzoylation of norephedrine, such non-covalent interactions could play a role in influencing the diastereomeric outcome if the reaction conditions allow for conformational restriction.

Furthermore, the synthesis of related benzamides, such as 2-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide, has been achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org The choice of coupling agents and reaction conditions can be optimized to minimize side reactions and ensure high fidelity in the transfer of chirality from the starting amine to the final amide product.

| Reaction Type | Chiral Influence | Key Factors | Observed Diastereoselectivity |

|---|---|---|---|

| Aldol Addition | (1R,2S)-Norephedrine-derived chiral auxiliary | Titanium tetrachloride, Triethylamine | 8:1 to >99:1 (syn) nih.gov |

| Atropodiastereoselective N-Acylation | π-π stacking in transition state | Substrate and acylating agent structure | Up to 1:0.06 nih.gov |

| Amide Coupling | Preservation of starting material stereochemistry | Coupling reagents (e.g., EDC, HOBt), reaction conditions | High fidelity (qualitative) rsc.org |

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in a crystalline solid. This technique would provide unambiguous proof of the compound's stereochemistry and detailed geometric parameters. However, a published crystal structure for N-(1-hydroxy-1-phenylpropan-2-yl)benzamide could not be located.

A crystallographic analysis would yield a data table of all atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This data reveals the molecule's preferred conformation in the solid state, including the spatial relationship between the phenyl rings, the hydroxyl group, and the amide linkage.

Illustrative Data Table: Selected Bond Lengths and Angles (Hypothetical) This table represents the type of data that would be generated from an X-ray crystallography experiment. The values are for illustrative purposes only and are not actual experimental data for the compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(7) | O(1) | 1.24 | |

| Bond Length | N(1) | C(7) | 1.34 | |

| Bond Length | C(8) | O(2) | 1.43 | |

| Bond Angle | O(1) | C(7) | N(1) | 122.5 |

| Bond Angle | C(9) | C(8) | O(2) | 110.0 |

| Torsion Angle | H(1N) | N(1) | C(7) | O(1) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Solution-State Structural Assessment

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. While basic 1D NMR spectra are used for routine confirmation, advanced 2D techniques are required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for a molecule with multiple stereoisomers and overlapping signals.

A full NMR analysis would involve several experiments. A standard ¹H NMR spectrum would show the chemical shift, integration, and multiplicity of each proton. The ¹³C NMR spectrum would identify all unique carbon environments. To connect these, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together molecular fragments.

Illustrative Data Table: ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical) This table illustrates how NMR data would be presented. Chemical shifts (δ) are highly dependent on the solvent and specific stereoisomer. These values are for representative purposes only.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1' (CH-OH) | 4.95 (d) | 75.8 | C2', C(phenyl)-ipso, C(phenyl)-ortho |

| C2' (CH-NH) | 4.40 (m) | 54.2 | C1', C3', C=O |

| C3' (CH₃) | 1.15 (d) | 15.1 | C1', C2' |

| C=O | - | 168.0 | H(amide), H2' |

| Phenyl(amide) | 7.40-7.80 (m) | 127.0-135.0 | C=O |

| Phenyl(propanol) | 7.25-7.35 (m) | 126.5-141.0 | C1' |

Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This technique can be used to study dynamic processes, such as the rotation around single bonds. For this compound, VT-NMR could provide insight into the rotational barrier around the amide C-N bond. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for conformers (rotamers), whereas at room temperature, these signals would be averaged into a single peak. No such study for this specific compound is currently published.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with extremely high accuracy by providing a precise mass. Analysis of the fragmentation patterns provides structural information, as the molecule breaks apart in a predictable manner upon ionization.

A detailed mass spectrometry study would confirm the molecular weight of this compound (C₁₆H₁₇NO₂, Exact Mass: 255.1259). The electron ionization (EI-MS) spectrum would show characteristic fragment ions. Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon.

Formation of a benzoyl cation ([C₆H₅CO]⁺, m/z = 105).

Formation of a tropylium (B1234903) ion ([C₇H₇]⁺, m/z = 91) from the phenyl rings.

Loss of water from the molecular ion.

Analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR and crystallography.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

No specific HRMS data, including theoretical and observed m/z values for this compound, were found in the searched literature. This technique is crucial for confirming the elemental formula of a compound with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Sequencing

Detailed MS/MS fragmentation data for this compound, which would elucidate its structural connectivity, could not be located. Such data would provide invaluable information on the breakdown patterns of the molecule, helping to confirm the arrangement of its constituent parts.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Interactions

While general IR spectral features can be predicted for the functional groups present in this compound (e.g., amide, hydroxyl, and aromatic rings), specific experimental spectra with detailed band assignments and analysis of intermolecular or intramolecular hydrogen bonding are not available in the reviewed sources.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Information regarding the use of chiroptical techniques like Electronic Circular Dichroism (ECD) to determine the absolute configuration of the chiral centers in this compound was not found. This type of analysis is essential for unequivocally defining the three-dimensional structure of a specific stereoisomer.

Chemical Reactivity, Reaction Mechanisms, and Derivatization

Reactions Involving the Hydroxyl Moiety

The secondary alcohol group is a key site for chemical modification, allowing for oxidation to a ketone and derivatization to form ethers and esters.

Oxidation Reactions and Product Characterization

The secondary hydroxyl group in N-(1-hydroxy-1-phenylpropan-2-yl)benzamide can be oxidized to the corresponding ketone, N-(1-oxo-1-phenylpropan-2-yl)benzamide. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. acs.orgnih.gov

Common laboratory reagents for this purpose include chromium-based compounds such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). nih.gov The reaction with chromic acid typically proceeds under acidic conditions. Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, are also effective and often preferred to avoid harsh acidic conditions that could potentially affect the amide group. nih.gov

The general mechanism for these oxidations involves the formation of a key intermediate, which then undergoes elimination to form the ketone. For chromium-based oxidants, a chromate (B82759) ester is formed, followed by an E2-like elimination. nih.gov In the Swern oxidation, an alkoxysulfonium salt is the key intermediate that collapses to the ketone.

The product of this oxidation, N-(1-oxo-1-phenylpropan-2-yl)benzamide, can be characterized by various spectroscopic methods. The most notable change would be observed in the infrared (IR) spectrum, with the disappearance of the broad O-H stretching band of the alcohol (typically around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band for the ketone (typically around 1680-1700 cm⁻¹), in addition to the existing amide carbonyl stretch. In ¹H NMR spectroscopy, the signal for the proton attached to the hydroxyl-bearing carbon would disappear, and adjacent proton signals would show a change in their chemical shift and coupling patterns.

| Oxidizing Agent | Typical Reaction Conditions | Product | Notes |

| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃ in aqueous acetone (B3395972) with H₂SO₄) | N-(1-oxo-1-phenylpropan-2-yl)benzamide | Strong oxidant, harsh acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) as solvent | N-(1-oxo-1-phenylpropan-2-yl)benzamide | Milder than chromic acid, avoids over-oxidation. nih.gov |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | N-(1-oxo-1-phenylpropan-2-yl)benzamide | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) as solvent | N-(1-oxo-1-phenylpropan-2-yl)benzamide | Mild and selective, produces non-toxic byproducts. nih.gov |

Derivatization to Ethers and Esters

The hydroxyl group can also be readily converted into ether and ester derivatives through nucleophilic substitution reactions.

Etherification: The Williamson ether synthesis provides a classic route to ethers. researchcommons.orgrsc.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. masterorganicchemistry.com The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. researchcommons.org

Esterification: Esters can be synthesized by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). researchgate.net The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For example, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. The esterification is generally a rapid and high-yielding reaction.

The formation of these derivatives can be confirmed by spectroscopic analysis. In the IR spectrum, the O-H stretch would disappear. For ethers, the C-O stretching frequency would be prominent. For esters, a new strong C=O stretching band would appear, typically at a higher wavenumber than the amide carbonyl stretch.

| Derivative | Reagents | Reaction Type | Key Intermediate |

| Ether | 1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I) | Williamson Ether Synthesis (Sₙ2) | Alkoxide |

| Ester | Acyl Chloride (e.g., Benzoyl Chloride) or Acid Anhydride, Base (e.g., Pyridine) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

Transformations at the Amide Linkage

The amide bond in this compound is relatively stable but can undergo hydrolysis under forcing conditions and can be a site for substitution and rearrangement reactions.

Hydrolysis Pathways and Kinetics

Amide hydrolysis generally requires acidic or basic catalysis to proceed at a practical rate. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine part (as an ammonium (B1175870) ion) yields the carboxylic acid (benzoic acid) and the corresponding amino alcohol salt (2-amino-1-phenylpropan-1-ol hydrochloride, if HCl is used). organic-chemistry.org The reaction is typically irreversible because the amine is protonated to a non-nucleophilic ammonium ion under acidic conditions. organic-chemistry.org Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid have shown that the mechanism can vary depending on the reaction conditions and substituents. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group. The final step is an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, resulting in the carboxylate salt (sodium benzoate) and the free amino alcohol (2-amino-1-phenylpropan-1-ol). masterorganicchemistry.com The rate of alkaline hydrolysis is influenced by steric and electronic factors; bulky substituents can hinder the reaction. arkat-usa.org

The kinetics of hydrolysis for N-aryl benzamides have been studied, and the rates are generally dependent on the concentration of both the amide and the acid or base. researchcommons.org

| Condition | Products | Mechanism |

| Acidic (e.g., aq. HCl, heat) | Benzoic Acid and 2-Amino-1-phenylpropan-1-ol salt | A-2 mechanism involving protonation of the carbonyl oxygen. |

| Basic (e.g., aq. NaOH, heat) | Benzoate Salt and 2-Amino-1-phenylpropan-1-ol | Nucleophilic acyl substitution by hydroxide ion. |

N-Substitution and Rearrangement Mechanisms (e.g., Wittig Rearrangement)

N-Substitution: The nitrogen atom of the amide can undergo substitution, although it is generally less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. N-alkylation can be achieved under specific conditions, for example, using alkyl halides in the presence of a strong base. researchgate.net Iridium-catalyzed N-alkylation of amides with alcohols has also been reported as an atom-economical method. researchgate.net

Wittig Rearrangement: The researchcommons.orgyoutube.com-Wittig rearrangement is a potential reaction pathway for derivatives of this compound, particularly if the hydroxyl group is converted to a benzylic ether. This rearrangement involves the deprotonation of the carbon adjacent to the ether oxygen by a strong base (like an alkyllithium), followed by a rearrangement to form a new carbon-carbon bond and a hydroxyl group. acs.org For example, a related N-butyl-2-benzyloxybenzamide has been shown to undergo a researchcommons.orgyoutube.com-Wittig rearrangement upon treatment with n-butyllithium. acs.orgrsc.org The amide group in such cases can act as a directing group for the initial deprotonation. The diastereoselectivity of such rearrangements can be influenced by the reaction conditions and the structure of the substrate. researchgate.net

Reactivity of the Phenyl and Propan-2-yl Moieties

Phenyl Moieties: Both the benzoyl and the phenylpropyl moieties are susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effect of the substituents on the rings will determine the position of the incoming electrophile.

Benzoyl Phenyl Ring: The carbonyl group of the benzamide (B126) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.comlibretexts.org Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will primarily occur at the meta position.

Phenylpropyl Phenyl Ring: The alkyl side chain attached to this phenyl ring is an activating, ortho-, para-directing group. libretexts.org Thus, electrophilic substitution on this ring will be faster than on benzene and will occur at the ortho and para positions. The hydroxyl and amide groups on the side chain can also influence the reactivity and regioselectivity through steric and electronic effects.

Propan-2-yl Moiety: The benzylic C-H bond (the carbon attached to both a phenyl ring and the hydroxyl group) is activated and can be a site for radical reactions or oxidation under vigorous conditions. orgchemboulder.com For example, strong oxidizing agents can cleave the C-C bond next to the phenyl ring. orgchemboulder.com Electrochemical methods have also been developed for the direct amidation of benzylic C(sp³)–H bonds. nih.govacs.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The structure of this compound features two distinct phenyl rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution.

The Phenyl Ring of the Phenylpropanol Moiety: This ring is directly attached to a carbon atom bearing a hydroxyl group and an alkyl chain. The hydroxyl group and the alkyl group are both electron-donating and are known as activating groups. They direct incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at the positions ortho and para to the carbon-bearing side chain.

The Phenyl Ring of the Benzamide Moiety: This ring is part of a benzoyl group, which is attached to the nitrogen atom of the amide. The carbonyl group of the amide is electron-withdrawing, making this phenyl ring deactivated towards electrophilic attack compared to unsubstituted benzene. This deactivating nature directs incoming electrophiles to the meta position.

The differential reactivity of the two rings could potentially allow for selective substitution by carefully controlling reaction conditions.

Modifications of the Aliphatic Side Chain

The aliphatic side chain offers several sites for chemical modification, primarily the secondary alcohol and the amide nitrogen.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, (1R)-1-oxo-1-phenylpropan-2-yl)benzamide, using standard oxidizing agents. This transformation changes the geometry and electronic properties of the chiral center. A related ketone, (1R)-1-hydroxy-1-phenylpropan-2-one, highlights the chemical accessibility of this functionality. sigmaaldrich.com

N-Alkylation and N-Acylation: The nitrogen atom of the amide linkage is a site for substitution. For instance, N-methylation can lead to the formation of N-methyl derivatives, such as N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide. sigmaaldrich.com Similarly, N-benzylation has also been reported for related structures. epa.gov

Nitrosation: The secondary amide can be converted to an N-nitrosamide under appropriate conditions, as demonstrated by the existence of N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide.

These modifications are summarized in the table below.

Table 1: Potential Modifications of the Aliphatic Side Chain

| Site of Modification | Reaction Type | Potential Product |

|---|---|---|

| Secondary Hydroxyl | Oxidation | Ketone |

| Amide Nitrogen | Alkylation | N-Alkyl Benzamide |

| Amide Nitrogen | Nitrosation | N-Nitroso Benzamide |

Synthesis of Analogues and Functionalized Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy for developing new chemical entities and for probing structure-activity relationships.

Exploration of Chemical Space for Structure-Reactivity Studies

Systematic modification of the parent structure allows for a thorough exploration of the surrounding chemical space. General procedures for synthesizing N-substituted benzamide derivatives often involve the coupling of a substituted benzoic acid (or its activated form, like an acid chloride) with an appropriate amine. nanobioletters.com This modular approach enables the generation of large libraries of compounds with diverse functionalities.

For instance, researchers have synthesized series of benzamide derivatives to evaluate their biological activities. researchgate.netnih.gov These studies often involve:

Substitution on the Benzoyl Ring: Introducing various substituents (e.g., nitro, amino, alkyl groups) on the phenyl ring of the benzamide moiety to study their electronic and steric effects. researchgate.net

Modification of the Amine Moiety: Replacing the 1-hydroxy-1-phenylpropan-2-amine portion with other amino alcohols or different structural motifs.

Appending Functional Groups: Attaching other pharmacophoric groups, such as sulfonamides, to the benzamide scaffold to create hybrid molecules with potentially novel or dual activities. nih.gov

The table below showcases examples of synthesized benzamide derivatives aimed at exploring chemical space.

Table 2: Examples of Synthesized Benzamide Derivatives for Structure-Reactivity Studies

| Derivative Class | Synthetic Strategy | Purpose of Derivatization | Reference |

|---|---|---|---|

| N-Substituted Benzamides | Coupling of substituted anilines with benzoic acid derivatives | Evaluation of antitumor activity | researchgate.net |

| N-Benzamide Derivatives | Reaction of acid chlorides with various amines | Evaluation of antimicrobial activity | nanobioletters.com |

| Benzenesulfonamide-Benzamides | Coupling of a benzamide-containing intermediate with various sulfonamides | Development of enzyme inhibitors | nih.gov |

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of flexible molecules like this compound, chemists often design and synthesize conformationally restricted analogues. These are rigid structures that lock the key pharmacophoric elements into a specific spatial arrangement.

A notable example is the synthesis of 2-phenylpyrroles as rigid analogues of substituted benzamides. nih.govnih.gov In this approach, the flexible N-aroylethylamine core of the benzamide is incorporated into a more rigid pyrrole (B145914) ring system. This strategy is based on the hypothesis that holding the aromatic ring and the side chain in a specific, "active" conformation can lead to enhanced biological potency. nih.gov

The synthesis of these 2-phenylpyrrole analogues demonstrated that dopamine (B1211576) antagonistic activity was maintained or even enhanced compared to the parent flexible benzamide, supporting the design hypothesis. nih.gov This work highlights a powerful strategy in medicinal chemistry for improving the properties of a lead compound by reducing its conformational flexibility.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for understanding the electronic structure and properties of molecules from first principles. warwick.ac.uk These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about a molecule's geometry, energy, and electronic properties. aps.org DFT has become particularly popular for its balance of computational cost and accuracy, making it suitable for a wide range of organic molecules. researchgate.netnih.gov

Geometry Optimization and Detailed Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, which has several rotatable bonds, a detailed conformational analysis is crucial. This involves identifying various low-energy conformers and understanding the energy barriers between them.

In a study on the conformational polymorphism of the drug piracetam, periodic DFT calculations were used to determine the relative stability of its different crystalline forms by optimizing the geometry of the molecules within the crystal lattice. nih.gov For flexible molecules, this process often starts with a broader search using molecular mechanics, followed by geometry optimization of the most promising conformers using a higher level of theory like DFT. acs.org For instance, a common approach is to use a functional like B3LYP with a basis set such as 6-311++G(d,p) for accurate geometry predictions of organic compounds. researchgate.net

The conformational landscape of a molecule dictates its shape and how it can interact with biological targets. For example, studies on peptoids containing N-hydroxy amides have shown that these molecules tend to adopt specific conformations to facilitate intermolecular hydrogen bonding, leading to the formation of unique sheet-like structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The electronic structure of a molecule is key to its reactivity and intermolecular interactions. Two important concepts in this analysis are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgekb.eg A smaller gap suggests that the molecule is more reactive.

For example, in a study of metronidazole (B1676534) and its derivatives, DFT calculations were used to determine the HOMO-LUMO gap. It was found that derivatives with a smaller energy gap were predicted to have higher chemical reactivity. lupinepublishers.com Similarly, for a series of benzo and anthraquinodimethane derivatives, the HOMO-LUMO analysis helped in identifying which compounds were better electron donors and more reactive. researchgate.net

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Metronidazole | -6.42 | -1.81 | 4.61 |

| M3 (Metronidazole Derivative) | -6.15 | -1.97 | 4.18 |

This interactive table is based on data from a study on Metronidazole and its derivatives and is for illustrative purposes.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. The MEP also helps in understanding non-covalent interactions, particularly hydrogen bonding. nih.gov In the analysis of a potential anticancer compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the MEP map was used to identify the regions of negative potential around the nitrogen atoms of the thiadiazole ring and the fluorine atoms, and a positive potential region near the amino group.

Prediction of Spectroscopic Properties and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.net The calculated spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results.

For instance, in the theoretical study of 3-fluorobenzamide, DFT calculations were employed to predict its vibrational frequencies. The calculated values were then compared with the experimental FT-IR and FT-Raman spectra, showing good agreement. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. scirp.org The accuracy of these predictions is often dependent on the choice of the functional and basis set. nih.gov Machine learning models trained on large datasets of DFT-calculated spectra are also emerging as a way to rapidly predict spectroscopic properties for new organic molecules. aalto.fi

Analysis of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions, especially hydrogen bonds, play a critical role in the structure, stability, and function of biological molecules and pharmaceuticals. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two common computational methods used to characterize these interactions. researchgate.netsemanticscholar.org

QTAIM analyzes the electron density topology to identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density and its Laplacian, can provide quantitative information about the strength and nature of the interaction. mdpi.comresearchgate.net NBO analysis, on the other hand, examines the interactions between filled and vacant orbitals to understand charge delocalization and hyperconjugative interactions, which are key components of hydrogen bonding. dergipark.org.tr

In a study of complexes linked by various non-covalent interactions, QTAIM and NBO analyses were used to elucidate the nature of hydrogen bonds, dihydrogen bonds, and halogen bonds. researchgate.net For benzamide (B126) derivatives, hydrogen bonding is a key factor in their crystal packing and interaction with biological receptors. aalto.fi

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the environment, such as a solvent or a biological receptor. nih.govacs.org

Investigation of Dynamic Conformational Behavior in Various Environments

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the timescale of transitions between them. This is crucial for understanding how the molecule might bind to a target protein, as both the ligand and the protein are flexible. acs.org

MD simulations are now routinely used in drug discovery to explore the conformational landscape of small molecules. mdpi.com By simulating the molecule in a box of water molecules, for example, one can observe how the solvent influences its conformational preferences. The trajectories from MD simulations can be analyzed to identify the most populated conformational clusters and to understand the dynamic nature of intramolecular and intermolecular hydrogen bonds. youtube.com Enhanced sampling techniques in MD can be employed to explore the conformational space more efficiently and to observe rare events like large conformational changes. nih.gov

Simulation of Intermolecular Interactions and Self-Assembly

The molecular structure of this compound, featuring a hydroxyl group, an amide linkage, and two phenyl rings, suggests a strong propensity for forming non-covalent interactions that can drive self-assembly processes. While direct molecular dynamics (MD) simulations on this specific compound are not extensively documented in the literature, the behavior of structurally similar molecules, particularly phenylalanine derivatives, provides a robust framework for understanding its potential intermolecular interactions.

Key intermolecular forces expected to govern the self-assembly of this compound include:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH-C=O) groups are excellent hydrogen bond donors and acceptors. These interactions are highly directional and are primary contributors to the formation of ordered supramolecular structures.

π-π Stacking: The presence of two phenyl rings allows for aromatic stacking interactions. These can occur in either a parallel-displaced or a T-shaped conformation and are crucial for the stability of aggregated structures. nih.gov

Simulations of analogous compounds, such as diphenylalanine and triphenylalanine, have demonstrated their capacity to self-assemble into highly ordered nanostructures like nanotubes, nanovesicles, and planar sheets. nih.gov These studies, often employing replica-exchange molecular dynamics, reveal that the interplay between hydrogen bonding of the peptide-like backbone and π-π stacking of the aromatic side chains is the primary driver of this organization. nih.gov For instance, simulations of diphenylalanine show that aggregation is stabilized by interactions between the charged termini and T-shaped contacts between aromatic side chains, which may facilitate the initial stages of self-assembly. nih.gov Similarly, MD simulations of phenylalanine have been used to model the formation of helical nanotubes, highlighting the role of controlled molecular dynamics in predicting the final assembled structures. nih.gov Given these precedents, it is highly probable that this compound also engages in similar self-assembly, potentially forming fibrils, ribbons, or other ordered aggregates in suitable solvents.

Computational Approaches for Rational Design and Reaction Prediction

Computational chemistry offers powerful tools for the rational design of new molecules and for predicting the outcomes of chemical reactions, thereby accelerating the discovery and development process.

Virtual Screening for Analogues with Specific Chemical Properties

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. For this compound, this approach can be used to discover analogues with enhanced or modified characteristics. The process typically involves pharmacophore modeling or docking-based screening.

A pharmacophore model is an ensemble of steric and electronic features necessary for a specific biological or chemical interaction. For analogues of this compound, a pharmacophore model might include features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. This model can then be used to screen databases for compounds that match the pharmacophoric query, prioritizing them for synthesis and testing. This methodology has been successfully used to identify inhibitors for various biological targets by classifying molecules as active or inactive with high accuracy.

Table 1: Example Pharmacophore Features for Virtual Screening

| Feature | Description | Potential Role in this compound |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. | Hydroxyl (-OH) group, Amide (N-H) group |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carbonyl (C=O) oxygen, Hydroxyl (-OH) oxygen |

| Aromatic Ring | A planar, cyclic, conjugated ring system. | Phenyl groups |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Phenyl rings, propyl backbone |

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

The synthesis of amides like this compound typically involves the coupling of a carboxylic acid (benzoic acid) and an amine ((1R,2S)-2-amino-1-phenylpropan-1-ol). Computational methods, such as Density Functional Theory (DFT), can be used to:

Model Reactant and Product Structures: Optimize the geometries of starting materials and products to determine their relative stabilities.

Locate Transition States: Identify the highest energy point along the reaction coordinate, the transition state structure. The energy of the transition state is critical for determining the reaction's activation energy and, consequently, its rate.

Evaluate Catalytic Effects: Simulate the reaction in the presence of a catalyst to understand how it lowers the activation energy. For amide synthesis, this could involve modeling the role of coupling agents.

These theoretical studies provide a deeper understanding of the reaction mechanism, allowing for the optimization of reaction conditions such as temperature, solvent, and catalyst choice to improve yield and reduce byproducts.

Exploration of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in photonics, such as frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) architectures are often candidates for NLO materials.

While this compound does not fit the classic D-π-A mold, its aromatic systems and potential for forming non-centrosymmetric crystalline structures are of interest for NLO properties. The lack of a center of symmetry in the crystal lattice is a key requirement for second-order NLO effects.

Computational methods, particularly quantum chemical calculations, are essential for predicting the NLO properties of molecules. Key parameters that can be calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

These parameters can be calculated using DFT and other quantum mechanical methods. For instance, studies on benzanthrone (B145504) derivatives have used DFT with specific functionals (like LC-BLYP) to calculate static and dynamic hyperpolarizabilities, revealing their potential as NLO materials. nih.gov Such calculations could be applied to this compound and its derivatives to screen for candidates with significant NLO properties, guiding synthetic efforts toward promising compounds.

Table 2: Computationally Derived NLO Parameters

| Parameter | Symbol | Description | Relevance |

| Mean Polarizability | α | The average polarizability of the molecule. | Indicates the overall electronic response to an electric field. |

| First Hyperpolarizability | β | A tensor quantity describing the second-order NLO response. | Non-zero values are essential for effects like second-harmonic generation. |

| Second Hyperpolarizability | γ | A tensor quantity describing the third-order NLO response. | Relevant for two-photon absorption and other third-order effects. |

Advanced Applications of N 1 Hydroxy 1 Phenylpropan 2 Yl Benzamide in Materials Science and Catalysis

The unique structural characteristics of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, which include a chiral backbone, hydroxyl and amide functionalities capable of hydrogen bonding, and aromatic rings that can participate in π-π stacking, position it as a molecule of significant interest for advanced applications. These features enable its potential use in diverse fields ranging from organic synthesis and surface chemistry to the development of novel functional materials.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for N-(1-hydroxy-1-phenylpropan-2-yl)benzamide often rely on traditional chemical pathways. A significant area for future research lies in the development of more sustainable and efficient synthetic protocols. This involves moving beyond classical condensation reactions between benzoic acid derivatives and the parent amine, (1R,2S)-2-amino-1-phenylpropan-1-ol or its enantiomer.

Future research should focus on:

Biocatalysis: Employing enzymes such as lipases or proteases to catalyze the amidation reaction under mild, aqueous conditions. This could lead to higher enantioselectivity and a significant reduction in waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. This would enable better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety.

Green Solvents: Investigating the use of benign solvents like supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents to replace volatile and hazardous organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring novel multicomponent reactions where the core structure is assembled in a single step.

Table 1: Comparison of Potential Synthetic Routes

| Parameter | Traditional Synthesis | Potential Sustainable Route (e.g., Biocatalysis in Flow) |

|---|---|---|

| Catalyst | Chemical coupling agents | Immobilized enzyme (e.g., Lipase) |

| Solvent | Dichloromethane, Toluene | Water, buffer, or green solvent |

| Temperature | Often requires heating or cooling | Near-ambient temperature |

| Waste Profile | Stoichiometric byproducts | Minimal, biodegradable waste |

| Atom Economy | Moderate | Potentially high |

Exploration of Under-Investigated Chemical Transformations and Mechanistic Pathways

The chemical reactivity of this compound is not fully explored. The presence of multiple functional groups—a secondary alcohol, an amide, and two phenyl rings—offers a rich landscape for chemical modification.

Key areas for investigation include:

Selective Oxidation/Reduction: Developing methods for the selective oxidation of the secondary alcohol to a ketone or the selective reduction of the amide bond without affecting other parts of the molecule.

C-H Activation: Exploring the direct functionalization of the C-H bonds on the phenyl rings or the aliphatic backbone. This would provide a direct route to novel analogs without the need for pre-functionalized starting materials.

Ring-Closing Reactions: Investigating intramolecular reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations, to generate complex heterocyclic scaffolds.

Mechanistic Studies: Utilizing computational chemistry (e.g., Density Functional Theory - DFT) and kinetic studies to elucidate the mechanisms of its formation and subsequent transformations. Understanding these pathways is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, real-time understanding of the reaction progress is essential. The application of Process Analytical Technology (PAT) using advanced spectroscopic methods is a promising research avenue.

Future work should incorporate:

In Situ NMR and IR Spectroscopy: Implementing techniques like Rapid-Scan NMR or fiber-optic FTIR/Raman probes directly into the reaction vessel. This allows for the continuous monitoring of the concentration of reactants, intermediates, and products, providing detailed kinetic data.

Chiroptical Spectroscopy: Using techniques like circular dichroism (CD) to monitor the stereochemical integrity of the molecule during a reaction, which is particularly important given its chiral nature.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, these tools can accelerate the discovery of new derivatives with desired properties.

Potential research directions include:

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the chemical and physical properties of hypothetical analogs. This can guide synthetic efforts towards molecules with specific characteristics (e.g., solubility, melting point, reactivity).

Reaction Optimization: Using ML algorithms to analyze data from high-throughput screening experiments to identify optimal reaction conditions (catalyst, solvent, temperature) for its synthesis.

De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold that are predicted to have high activity for a specific application.

Table 2: Potential Molecular Descriptors for ML Modeling

| Descriptor Type | Examples | Potential Application |

|---|---|---|

| Topological | Wiener index, Balaban index | Predicting solubility, boiling point |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Predicting reactivity, electronic properties |

| 3D-Descriptors | Molecular surface area, volume | Correlating structure with catalytic activity |

Discovery of Novel Non-Traditional Applications in Diverse Chemical Fields

While the core structure has been explored in certain contexts, its potential in other chemical domains remains largely untapped. Research should aim to discover novel, non-traditional applications beyond its established roles.

Promising areas for exploration are:

Asymmetric Catalysis: The chiral backbone of this compound makes it an excellent candidate for development as a chiral ligand for transition metal catalysts or as an organocatalyst itself. Its derivatives could be used to induce enantioselectivity in a wide range of chemical reactions. The synthesis and structural characterization of complexes with axially chiral isoquinolinyl-naphtholate ligands have been noted in the literature. chem960.com

Materials Science: Investigating its use as a building block for functional materials. For example, it could be incorporated into polymers to create chiral stationary phases for chromatography or integrated into metal-organic frameworks (MOFs) to generate materials with unique catalytic or separation properties.

Supramolecular Chemistry: The presence of hydrogen bond donors (OH, NH) and acceptors (C=O) makes it a candidate for designing complex self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Q & A

Q. What are the common synthetic routes for N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a chiral amino alcohol. For example, reacting 4-chlorobenzoyl chloride with (R)-1-amino-2-propanol under basic conditions (e.g., pyridine) at reflux for 4–6 hours achieves moderate yields . Solvent choice (e.g., dichloromethane or methanol) and stoichiometric control of the acyl chloride are critical to minimize side products. Purification via column chromatography or recrystallization enhances purity. Table 1 : Key Synthesis Parameters

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | Pyridine | Reflux, 4 h | ~65% | |

| Benzoyl chloride | CH₂Cl₂ | RT, 1 h | ~70% |

Q. Which analytical techniques are most effective for characterizing the structural properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and chiral center integrity. For example, the hydroxypropan-2-yl moiety shows distinct splitting patterns in ¹H NMR .

- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomers to validate optical purity .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in similar benzamide derivatives .

Q. How can researchers ensure the chiral purity of this compound during synthesis?

- Methodological Answer :

- Use enantiomerically pure starting materials (e.g., (R)-1-amino-2-propanol) to avoid racemization .

- Monitor reactions with chiral HPLC to detect early-stage racemization .

- Employ low-temperature conditions (<0°C) during acylation to suppress epimerization .

Advanced Research Questions

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to proteins. For example, docking simulations revealed hydrogen bonding between the hydroxy group and kinase active sites .

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes over time .

- QSAR Modeling : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

- Methodological Answer :

- Structure Refinement : SHELXL refines crystallographic data to resolve bond angles and torsional strain. For example, the hydroxy group’s orientation impacts intramolecular hydrogen bonding .

- Twinned Data Analysis : SHELXPRO handles twinned crystals, common in chiral molecules, to improve accuracy .

Table 2 : Crystallographic Data Example (Analogous Compound)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Resolution (Å) | 0.84 | |

| R-factor | 0.042 |

Q. What strategies are used to resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate binding data using SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Analysis : Compare dose-response curves and IC₅₀ values across studies to identify outliers .

- Proteomic Profiling : Identify off-target interactions that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.